Bilastine nitroso impurity 2 is a chemical compound associated with the antihistamine drug bilastine, primarily used for treating allergic conditions. This impurity is of particular interest due to its potential implications in drug safety and regulatory compliance. Nitrosamines, including bilastine nitroso impurity 2, can form through reactions involving nitrites and amines, raising concerns regarding their genotoxicity and carcinogenic potential.
Bilastine nitroso impurity 2 is typically identified during the quality control processes of bilastine synthesis. It is crucial for pharmaceutical manufacturers to monitor such impurities to ensure product safety and efficacy. The compound is often analyzed using advanced techniques like high-performance liquid chromatography coupled with mass spectrometry.
Bilastine nitroso impurity 2 falls under the category of nitrosamines, which are organic compounds containing the nitroso functional group (-N=O). These substances are classified as potential genotoxic impurities, necessitating stringent regulatory scrutiny.
The synthesis of bilastine nitroso impurity 2 generally involves several steps starting from bilastine or its intermediates. A common synthetic route includes:
Bilastine nitroso impurity 2 has a specific molecular structure characterized by the presence of a nitroso group attached to the bilastine framework. The structural formula can be represented as follows:
Bilastine nitroso impurity 2 can participate in various chemical reactions typical of nitrosamines, including:
The mechanism of action for bilastine nitroso impurity 2 primarily relates to its formation and potential biological effects. Nitrosamines are known for their ability to form DNA adducts, which can lead to mutagenesis.
Characterization studies utilizing techniques like infrared spectroscopy and mass spectrometry confirm the identity and purity of bilastine nitroso impurity 2.
Bilastine nitroso impurity 2 is primarily used in:
Nitrosamine impurities like Bilastine Nitroso Impurity 2 represent significant quality hazards in pharmaceutical manufacturing due to their formation via multiple pathways:
The piperidine moiety in bilastine's structure serves as the precursor for this impurity, undergoing nitrosation reactions when exposed to even trace amounts of nitrosating agents. This reactivity necessitates strict control of nitrogen oxides in manufacturing environments and comprehensive purification protocols during bilastine production. Regulatory guidelines mandate that such impurities must be controlled to technologically feasible levels below established toxicological thresholds through validated analytical methods capable of detecting parts-per-million (ppm) concentrations [5] [6].
Regulatory Thresholds:
- Strict Control Limit: ≤400 ng daily intake
- Reporting Threshold: 75 ng/day (ICH M7)
- Identification Threshold: 150 ng/day (ICH M7)
- Qualification Threshold: 300 ng/day (ICH M7)
This AI translates to a maximum permitted concentration in bilastine API and finished products calculated as:(400 ng/day) ÷ (Maximum Daily Dose of Bilastine)For the standard 20 mg/day bilastine regimen, this equates to a limit of 20 ppm (400 ng / 20,000,000 ng × 1,000,000) in the drug substance [5] [7] [9].
Table 2: Regulatory Classification and Control Thresholds for Bilastine Nitroso Impurity 2
| Parameter | Specification | Regulatory Basis |
|---|---|---|
| Acceptable Intake (AI) | 400 ng/day | EMA Appendix 1 (2024) |
| CPCA Category | 3 (Moderate Potency) | ICH M7(R1) |
| ICH Q3A/B Reporting Threshold | ≤0.05% | EMA Q&A 10 Revision |
| Ames Test Requirement | Case-specific justification | EMA Q&A 10 Update |
| Confirmatory Testing | Generally waived if ≤ICH Q3A/B thresholds | EMA Q&A 8, 14 |
| Specification Inclusion | Not required when below ICH Q3A/B thresholds | EMA Q&A 15 |
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.:
CAS No.: 4337-12-6